
1-(Hydroxymethyl)-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-2-methylcyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 2-methylcyclohexanone using sodium borohydride (NaBH4) in the presence of methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methylcyclohexanone using a palladium catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 2-methylcyclohexanecarboxylic acid.
Reduction: 2-methylcyclohexanol.
Substitution: 1-(Chloromethyl)-2-methylcyclohexane.
Scientific Research Applications
1-(Hydroxymethyl)-2-methylcyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxylation and methylation.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s structure allows it to undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Methylcyclohexanol: Lacks the hydroxymethyl group, resulting in different chemical reactivity and applications.
1-(Hydroxymethyl)cyclohexanol: Similar structure but without the methyl group, affecting its physical and chemical properties.
Hydroxymethylfurfural: Contains a furan ring instead of a cyclohexane ring, leading to distinct applications and reactivity.
Uniqueness: 1-(Hydroxymethyl)-2-methylcyclohexanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclohexane ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-(hydroxymethyl)-2-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFQUJMGMVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2378131.png)

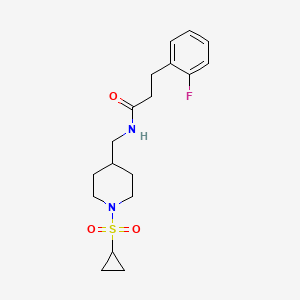
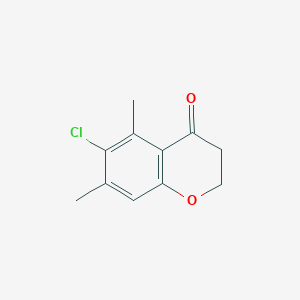
![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)
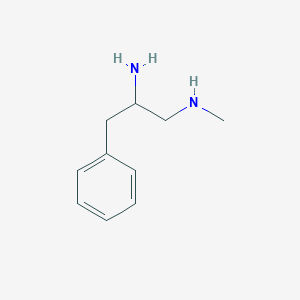

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2378141.png)
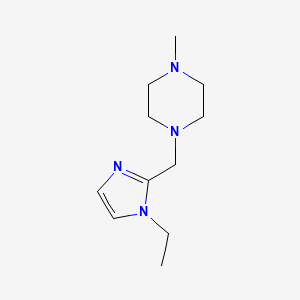
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)
![N-(4-bromo-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2378149.png)
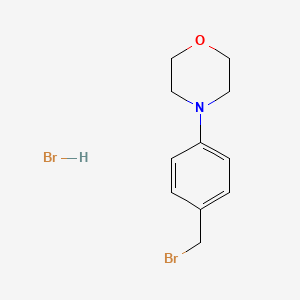
![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
